2,2,3-Trimethylbutanoic acid ethyl ester

Description

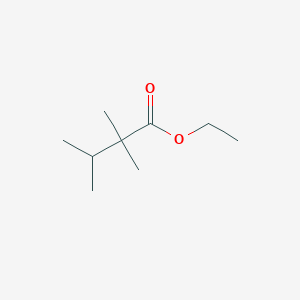

2,2,3-Trimethylbutanoic acid ethyl ester (C₉H₁₈O₂) is a branched-chain ester characterized by a butanoic acid backbone substituted with methyl groups at the 2, 2, and 3 positions, esterified with ethanol. This compound is part of a broader class of esters with applications in flavoring agents, fragrances, and synthetic intermediates. Its structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and volatility compared to linear or less-substituted analogues .

Properties

CAS No. |

1727-61-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

ethyl 2,2,3-trimethylbutanoate |

InChI |

InChI=1S/C9H18O2/c1-6-11-8(10)9(4,5)7(2)3/h7H,6H2,1-5H3 |

InChI Key |

QEIVPDRGIDPMTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomerism

Ethyl 3,3-Dimethylbutanoate (CAS 6662-79-9)

- Structure: Methyl groups at positions 3 and 3 of the butanoic acid chain.

- Synthesis: Often prepared via acid-catalyzed esterification of 3,3-dimethylbutanoic acid with ethanol .

Ethyl 2,3,3-Trimethylbutanoate (Isomer)

Functional Group Modifications

Ethyl 3-Hydroxy-2,2-dimethylbutanoate (CAS 69737-23-1)

- Structure : Incorporates a hydroxyl group at position 3.

- Key Differences: The hydroxyl group introduces hydrogen bonding capacity, increasing polarity and water solubility compared to the non-hydroxylated parent compound. This derivative is relevant in pharmaceutical intermediates .

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)

Ester Chain Variations

Methyl 3,3-Dimethylbutanoate (CAS 30673-39-1)

- Structure : Methyl ester instead of ethyl.

- Key Differences : Shorter alkyl chain reduces lipophilicity, lowering logP values and altering volatility. This variant is often used in fragrances due to its lighter odor profile .

Ethyl 3,3,3-Trifluoropropanoate (CAS 352-23-8)

Bicyclic and Complex Esters

Ethyl [(1S)-2,2,3-Trimethyl-3-cyclopenten-1-yl]acetate (CAS 81907-73-5)

- Structure : Cyclopentene ring fused with a 2,2,3-trimethyl substituent.

- Key Differences : The rigid bicyclic structure enhances thermal stability and imparts distinct olfactory properties, making it valuable in high-end perfumery .

2,2,3-Trimethylbicyclo[2.2.1]heptane Derivatives

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,2,3-Trimethylbutanoic acid ethyl ester | C₉H₁₈O₂ | Not explicitly listed | 2,2,3-trimethyl | 158.24 (calculated) |

| Ethyl 3,3-dimethylbutanoate | C₈H₁₆O₂ | 6662-79-9 | 3,3-dimethyl | 144.21 |

| Ethyl 2-bromo-3,3-dimethylbutanoate | C₈H₁₅BrO₂ | 1597397-20-0 | 2-bromo, 3,3-dimethyl | 223.11 |

| Methyl 3,3-dimethylbutanoate | C₇H₁₄O₂ | 30673-39-1 | 3,3-dimethyl, methyl ester | 130.19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.